molecular formula C14H12F2N4O B6579815 7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-31-6

7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6579815
CAS RN: 946237-31-6
M. Wt: 290.27 g/mol
InChI Key: QOLFXXAJYNTHIM-UHFFFAOYSA-N
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Description

“7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a type of nitrogen-containing heterocycle . It’s part of the family of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are key structural fragments of antiviral agents and have shown antibacterial activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives involves a variety of synthetic routes . A common method starts from 2,3-dichloropyrazine and involves cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro[1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation . Another approach involves the Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines involves a set of heterocycles obtained through various synthetic routes . The structure–activity relationship of these derivatives has been preliminarily analyzed .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction in the synthesis of [1,2,4]triazolo[4,3-a]pyrazines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Antitubercular Agents

The compound’s structure suggests potential antitubercular activity. Tuberculosis remains a global health challenge, and novel agents are urgently needed.

For more in-depth information, you can explore the following references:

properties

IUPAC Name

7-(3,4-difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c1-2-3-12-17-18-13-14(21)19(6-7-20(12)13)9-4-5-10(15)11(16)8-9/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLFXXAJYNTHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Difluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

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